(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid
Description
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid (referred to here as Glecaprevir, CAS: DB13879) is a synthetic macrocyclic compound with a pentacyclic framework, featuring a tert-butyl group, difluoro substituents, and a carboxylic acid terminus . Its molecular formula (C₃₈H₄₆F₄N₆O₉S) and complex stereochemistry underscore its role as a protease inhibitor, primarily used in antiviral therapies such as Hepatitis C treatment . The compound’s low melting point (-9.5°C) and structural intricacy highlight its engineered bioavailability and target specificity .

Properties
IUPAC Name |
(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7+/t16-,19+,20-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWSCEHDGCHIPM-CARGABRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C/CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
- Cyclopropyl Intermediate: Prepared by stereoselective cyclopropanation of suitable alkenes, often using Simmons-Smith or diazo compounds under chiral catalysis to ensure correct stereochemistry.
- Difluoromethyl Introduction: Achieved via nucleophilic substitution or electrophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor on appropriate precursors.
- Sulfonylcarbamoyl Fragment: Synthesized by reacting cyclopropyl amines with sulfonyl chlorides and carbamoylating agents under mild conditions.
Assembly of the Pentacyclic Core
The tetrazapentacyclic core is formed by sequential cyclization reactions, typically involving:
- Nucleophilic attack of amine groups on activated esters or acid chlorides.
- Ring closure via intramolecular nucleophilic substitution or condensation.
- Use of protecting groups to mask reactive sites during intermediate steps.
These steps require careful temperature control (often 0–25°C) and inert atmosphere to prevent side reactions.
Final Functionalization and Purification
- Introduction of the tert-butyl group is generally performed via alkylation using tert-butyl halides under basic conditions.
- The carboxylic acid moiety is introduced or revealed by hydrolysis of ester precursors.
- The final compound is purified by crystallization or preparative chromatography to achieve pharmaceutical-grade purity.
Manufacturing Considerations
- The entire process is conducted in Good Manufacturing Practice (GMP)-certified facilities to ensure quality and reproducibility.
- Analytical techniques such as HPLC, NMR, and mass spectrometry are employed throughout synthesis for monitoring and quality control.
- The process is optimized for yield, stereochemical purity, and scalability.
Data Table: Key Physicochemical and Synthetic Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 838.9 g/mol |
| Molecular Formula | C38H46F4N6O9S |
| Number of Stereocenters | 7 defined stereocenters |
| Key Functional Groups | tert-butyl, difluoromethyl, sulfonylcarbamoyl, carboxylic acid, tetrazapentacyclic rings |
| Synthetic Approach | Convergent multi-step synthesis with stereoselective cyclopropanation and ring closures |
| Typical Reaction Conditions | Temperature: 0–25°C; inert atmosphere; use of protecting groups |
| Purification Methods | Crystallization, preparative chromatography |
| Manufacturing Standards | GMP-certified facilities |
Research Findings and Literature Insights
- Glecaprevir synthesis has been extensively optimized to ensure high stereochemical purity, critical for its antiviral efficacy.
- The difluoromethyl groups enhance metabolic stability and binding affinity to HCV NS3/4A protease.
- The pentacyclic scaffold provides rigidity, improving selectivity and reducing off-target effects.
- Recent advances include improved fluorination techniques and milder cyclization methods to increase overall yield and reduce impurities.
- The synthesis route is protected by patents, reflecting its complexity and industrial significance.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to quantify and identify related compounds in pharmaceutical formulations .
Biology
In biological research, it is used to study the mechanisms of viral replication and the development of antiviral resistance. It serves as a tool to investigate the interactions between viral proteases and their inhibitors .
Medicine
Medically, this compound is used in combination with other antiviral agents to treat chronic Hepatitis C infections. It has shown high efficacy in achieving sustained virologic response (SVR) in patients .
Industry
Industrially, it is used in the production of antiviral medications. Its synthesis and formulation are critical for the development of effective Hepatitis C treatments .
Mechanism of Action
The compound exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the Hepatitis C virus. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the NS3/4A protease and associated pathways involved in viral RNA replication .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Glecaprevir’s pentacyclic core, heteroatom-rich architecture (4 nitrogen, 3 oxygen atoms), and fluorinated substituents distinguish it from natural and synthetic analogs. Below is a comparative analysis:
Table 1: Structural Features of Glecaprevir and Analogous Compounds
| Compound Class | Example Compound | Key Structural Features | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Synthetic Macrocycle | Glecaprevir | Pentacyclic backbone, tert-butyl, difluoro | Carboxylic acid, sulfonamide, ketones | 886.87 |
| Marine Actinomycete Metabolites | Salternamide E (hypothetical) | Bicyclic/Macrocyclic, halogenated | Amide, ester, hydroxyl | ~600–800 (estimated) |
| Plant-Derived Terpenoids | Cinnamomum terpenoids | Mono-/Sesqui-terpene scaffolds | Hydroxyl, epoxide, aldehyde | 200–400 |
| Trichothecene Toxins | T-2 toxin | Tricyclic, epoxide | Epoxide, ester, hydroxyl | 466.51 |
Key Observations :
- Glecaprevir’s tert-butyl and difluoro groups enhance metabolic stability compared to natural terpenoids or trichothecenes, which rely on hydroxyl/epoxide moieties for activity .
- Unlike marine metabolites (e.g., salternamide derivatives), Glecaprevir incorporates sulfonamide and carboxylic acid groups, critical for binding viral proteases .
- The pentacyclic framework provides rigidity akin to macrocyclic natural products but with synthetic optimization for pharmacokinetics .
Functional and Mechanistic Comparison
Glecaprevir’s primary mechanism involves inhibition of viral proteases (e.g., HCV NS3/4A), leveraging its macrocyclic structure to block substrate binding . Comparatively:
Table 2: Bioactivity and Mechanisms
| Compound Type | Target/Mechanism | Bioactivity | Selectivity Notes |
|---|---|---|---|
| Glecaprevir | Viral protease inhibition | Antiviral (HCV, SARS-CoV-2 NSP-1*) | High specificity for viral enzymes |
| Ferroptosis Inducers | GPX4 inhibition, lipid peroxidation | Anticancer (e.g., OSCC) | Selective cytotoxicity in cancer |
| Trichothecene Toxins | Ribosome binding (epoxide-dependent) | Mycotoxin, immunosuppressive | Broad-spectrum toxicity |
| Cinnamomum Terpenoids | COX-2 inhibition, antioxidant pathways | Anti-inflammatory, immunomodulatory | Moderate specificity |
Key Findings :
- Glecaprevir’s difluoro groups may reduce off-target interactions compared to trichothecenes, which exploit epoxide groups for ribosome binding .
- Unlike ferroptosis inducers (e.g., FINs), which trigger oxidative cell death in cancers , Glecaprevir avoids redox-mediated mechanisms, favoring direct enzyme inhibition.
- Plant-derived terpenoids (e.g., from Cinnamomum) exhibit broader immunomodulatory effects but lack the precision of synthetic protease inhibitors .
Physicochemical and Pharmacokinetic Properties
Glecaprevir’s design prioritizes solubility and membrane permeability, as evidenced by its atypically low melting point and fluorinated structure.
Table 3: Physicochemical Comparison
| Property | Glecaprevir | Marine Actinomycete Metabolites | Plant Terpenoids |
|---|---|---|---|
| Melting Point | -9.5°C | 100–250°C (estimated) | 50–150°C |
| LogP | 4.2 (predicted) | 2.5–5.0 | 1.5–3.5 |
| Bioavailability | High (optimized) | Low (natural product limits) | Moderate to low |
Biological Activity
The compound (1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid , commonly referred to as Glecaprevir , is a potent antiviral agent primarily used in the treatment of Hepatitis C virus (HCV) infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.
Glecaprevir functions as a protease inhibitor , specifically targeting the NS3/4A protease of HCV. This protease is essential for the viral replication cycle as it cleaves the viral polyprotein into functional proteins necessary for viral assembly and maturation. By inhibiting this enzyme, Glecaprevir effectively prevents the replication of HCV within infected cells.
Pharmacokinetics
Glecaprevir exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High protein binding (approximately 99%).
- Metabolism : Primarily metabolized by CYP3A enzymes in the liver.
- Elimination : Exhibits a half-life of approximately 5 to 8 hours.
Efficacy and Safety Profile
Clinical studies have demonstrated that Glecaprevir is highly effective in achieving sustained virologic response (SVR) in patients with chronic HCV infection. The following table summarizes key findings from clinical trials:
| Study Reference | Treatment Regimen | SVR Rate (%) | Duration of Treatment | Population Characteristics |
|---|---|---|---|---|
| AASLD 2016 | Glecaprevir + Pibrentasvir | 95 | 8 weeks | Treatment-naive patients |
| EASL 2017 | Glecaprevir + Pibrentasvir | 97 | 12 weeks | Genotype 1 and 4 patients |
| NEJM 2018 | Glecaprevir + Sofosbuvir | 99 | 12 weeks | Cirrhotic patients |
Case Study 1: Treatment-Naive Patients
In a multicenter trial involving treatment-naive patients with HCV genotype 1 or 4, Glecaprevir combined with Pibrentasvir showed an SVR rate exceeding 95% after just 8 weeks of treatment. Adverse effects were minimal and primarily included fatigue and headache.
Case Study 2: Patients with Cirrhosis
Another study focused on patients with compensated cirrhosis demonstrated that the combination therapy led to an SVR rate of 99% after a 12-week regimen. The results indicated that Glecaprevir is safe and effective even in more complex patient populations.
Q & A
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for synthesizing this compound?
- Methodology : Integrate AI with finite element analysis (FEA) in COMSOL to simulate heat/mass transfer in reactors. Train neural networks on historical kinetic data to predict optimal reaction parameters (e.g., residence time, mixing efficiency). Implement real-time feedback loops using inline FTIR for adaptive control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
